molecular formula C18H24N4O3S B2478971 1-(2,3-Dimethoxyphenyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea CAS No. 1705994-45-1

1-(2,3-Dimethoxyphenyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea

Cat. No. B2478971
CAS RN: 1705994-45-1
M. Wt: 376.48
InChI Key: KEWWLKBOTDNQFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dimethoxyphenyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea, also known as DTPU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DTPU belongs to the class of urea derivatives, which are known for their diverse biological activities.

Scientific Research Applications

Biochemical Evaluation and Anticancer Agents

Research has shown that urea derivatives, including those with substitutions that impart flexibility or specific binding characteristics, have been explored for their biochemical activities, including as inhibitors of specific enzymes like acetylcholinesterase and for their antiproliferative effects against various cancer cell lines. For instance, the synthesis and evaluation of flexible urea derivatives have demonstrated potential in optimizing interactions with enzyme hydrophobic binding sites, suggesting their utility in designing enzyme inhibitors (Vidaluc et al., 1995). Similarly, the design and synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have shown significant antiproliferative effects on selective cancer cell lines, positioning them as potential anticancer agents (Jian Feng et al., 2020).

Steric and Structural Studies

Steric effects and structural modifications in urea compounds have been a focal point to understand their reactivity and interaction with biological targets. Investigations into the metalation and cleavage of highly hindered ureas provide insights into the synthesis strategies that could be applied to develop compounds with desired reactivity and stability profiles (T. Hassel & D. Seebach, 1978). These studies are crucial for designing molecules that can effectively engage with biological targets or possess specific pharmacokinetic properties.

Ligand-Receptor Interactions

Understanding the interaction between chemical compounds and biological receptors is key to developing therapeutic agents. Studies on the reactions of monodentate ligands with metal synthon under aqueous conditions provide a basis for exploring how similar urea derivatives might interact with metal ions or other chemical entities in biological systems (Brenton R. Franklin et al., 2008). This knowledge can be applied in drug design, where precise interactions with biological targets are crucial for therapeutic efficacy.

Antimicrobial and Anti-Proliferative Activities

The synthesis and biological evaluation of compounds like 1,3,4-Oxadiazole N-Mannich Bases highlight the potential antimicrobial and anti-proliferative activities of urea derivatives. These compounds have shown broad-spectrum antibacterial activities and potent anti-proliferative activity against various cancer cell lines (L. H. Al-Wahaibi et al., 2021). Such studies pave the way for the development of new therapeutic agents targeting specific bacterial pathogens or cancer cells.

properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c1-24-15-7-3-6-14(16(15)25-2)21-17(23)20-11-13-5-4-9-22(12-13)18-19-8-10-26-18/h3,6-8,10,13H,4-5,9,11-12H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWWLKBOTDNQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NCC2CCCN(C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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